2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclopentylacetamide
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Overview
Description
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclopentylacetamide is a complex organic compound with a molecular formula of C18H28N4O2S2. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclopentylacetamide typically involves multiple steps. One common synthetic route includes the reaction of cyclohexyl isocyanate with 5-amino-1,3,4-thiadiazole-2-thiol to form an intermediate. This intermediate is then reacted with N-cyclopentylacetyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thiadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles like amines or thiols replace the existing substituents.
Scientific Research Applications
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclopentylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclopentylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell death.
Comparison with Similar Compounds
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclopentylacetamide can be compared with other thiadiazole derivatives such as:
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide: This compound has a similar structure but with a methoxyphenyl group instead of a cyclopentyl group, leading to different biological activities.
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-fluorobenzyl)acetamide: The presence of a fluorobenzyl group in this compound enhances its potential as an anticancer agent due to increased binding affinity to specific targets.
Properties
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2S2/c22-13(17-11-8-4-5-9-11)10-24-16-21-20-15(25-16)19-14(23)18-12-6-2-1-3-7-12/h11-12H,1-10H2,(H,17,22)(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYZZKOKSOUFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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